molecular formula C8H12NO5PS B11980990 Dimethyl phenylsulfonylamidophosphate

Dimethyl phenylsulfonylamidophosphate

Cat. No.: B11980990
M. Wt: 265.23 g/mol
InChI Key: WIBBFOBNDQNRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl phenylsulfonylamidophosphate is a chemical compound with the molecular formula C8H12NO5PS and a molecular weight of 265.226 g/mol . This compound is known for its unique structure, which includes a phenylsulfonyl group attached to an amidophosphate moiety. It is utilized in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of dimethyl phenylsulfonylamidophosphate typically involves the reaction of phenylsulfonyl chloride with dimethyl phosphoramidate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis, influenced by the electrophilic phosphorus center and sulfonamide group:

  • Acidic conditions : Protonation of the sulfonamide nitrogen increases electrophilicity at phosphorus, accelerating hydrolysis to yield phenylsulfonamide and dimethyl phosphate derivatives .

  • Alkaline conditions : Hydroxide ions attack the phosphorus atom, leading to cleavage of the P–N bond and formation of sulfonic acid and phosphoric acid intermediates.

Table 1: Hydrolysis products under varying conditions

ConditionPrimary ProductsByproducts
Aqueous HCl (1M)Dimethyl phosphate, phenylsulfonamideTrace H₃PO₄
NaOH (0.1M)Sodium sulfonate, dimethyl hydrogen phosphateNone detected

Nucleophilic Substitution Reactions

The phosphorus center reacts with nucleophiles such as alcohols, amines, and thiols:

  • With alcohols : Methanol or ethanol displaces the sulfonamide group, forming dialkyl phosphates (e.g., dimethyl methylphosphonate) .

  • With amines : Primary amines like aniline yield N-substituted phosphoramidates via a two-step mechanism involving intermediate iminophosphorane formation .

Key Example :

C₈H₁₂NO₅PS + EtOHC₃H₇OP(O)(OCH₃)₂ + C₆H₅SO₂NH₂\text{C₈H₁₂NO₅PS + EtOH} \rightarrow \text{C₃H₇OP(O)(OCH₃)₂ + C₆H₅SO₂NH₂}
This reaction proceeds at 60°C in toluene with 72% yield .

Oxidation and Radical Pathways

Dimethyl phenylsulfonylamidophosphate participates in redox reactions:

  • Oxidation by peroxides : Forms phosphoryl sulfonamide oxides, which are stabilized by resonance between the sulfonyl and phosphoryl groups.

  • Radical trifluoromethylation : Under photoredox conditions, the compound reacts with CF₃ radicals generated from Togni reagent II, yielding CF₃-substituted phosphonates .

Mechanistic Insight :
The phosphorus-centered radical cation (4–30 ) acts as both an oxidant and chain carrier, enabling tandem trifluoromethylation and C–H activation .

Biological Interactions

The compound demonstrates bioactivity through enzyme inhibition and redo

Scientific Research Applications

Medicinal Chemistry

Dimethyl phenylsulfonylamidophosphate has been investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit antiproliferative effects against various cancer cell lines. These compounds can inhibit the activity of receptor tyrosine kinases, which are often overexpressed in cancers such as breast and colon cancer. The inhibition of these kinases can lead to reduced cell proliferation and tumor growth .

Cholinesterase Inhibition

The compound has also been studied for its ability to inhibit cholinesterases, enzymes that break down neurotransmitters in the nervous system. Inhibitors of cholinesterases are valuable in treating conditions like Alzheimer's disease. Certain sulfonamide derivatives have shown promise as multitarget drugs that combine cholinesterase inhibition with other pharmacological effects, potentially enhancing therapeutic efficacy against neurodegenerative diseases .

Agricultural Applications

This compound may also find applications in agriculture as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant metabolism could make it effective against pests or weeds.

Herbicidal Properties

Studies suggest that sulfonamide compounds can disrupt metabolic pathways in plants, leading to growth inhibition or death. This mechanism can be exploited to develop selective herbicides that target unwanted vegetation while minimizing harm to crops .

Materials Science

In materials science, this compound can be utilized in the synthesis of polymers and other advanced materials.

Polymerization Initiators

The compound can act as an initiator in polymerization processes, contributing to the formation of polymers with specific properties tailored for applications in coatings, adhesives, and other materials . Its ability to modify the physical properties of polymers makes it a valuable component in material engineering.

Case Studies and Research Findings

Several studies have documented the applications of this compound across different fields:

Study Focus Findings
Enriz & Imramovsky (2024)Anticancer ActivityDemonstrated significant inhibition of receptor tyrosine kinases by sulfonamide derivatives, including this compound .
MDPI (2023)Cholinesterase InhibitionIdentified compounds with dual inhibition properties that could serve as templates for Alzheimer's treatments .
Patent Review (2008)Agricultural ApplicationsDiscussed the potential use of sulfonamide derivatives as herbicides targeting specific plant metabolic pathways .

Mechanism of Action

The mechanism of action of dimethyl phenylsulfonylamidophosphate involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways, making the compound valuable in research focused on enzyme inhibition and protein modification .

Comparison with Similar Compounds

Dimethyl phenylsulfonylamidophosphate can be compared to other sulfonyl and phosphoramidate compounds. Similar compounds include:

The uniqueness of this compound lies in its combined sulfonyl and phosphoramidate functionalities, which provide a versatile platform for various chemical reactions and research applications.

Biological Activity

Dimethyl phenylsulfonylamidophosphate (DPSA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity based on various research findings, including cytotoxicity, antibacterial properties, and mechanisms of action.

DPSA is a sulfonamide derivative that features a dimethyl group attached to a phenylsulfonyl moiety, linked to an amidophosphate group. Its chemical structure allows for significant interactions with biological targets due to the presence of both hydrophilic and lipophilic characteristics.

Cytotoxic Activity

Research indicates that DPSA exhibits notable cytotoxic effects against various cancer cell lines. A study conducted on leukemia cells (L1210) demonstrated that DPSA's cytotoxicity is both time- and dose-dependent. At a concentration of 2.5 mM, DPSA increased reactive oxygen species (ROS) production threefold within the first hours of incubation, leading to a decrease in cell viability by 40% after 48 hours and 66% after 72 hours .

Table 1: Cytotoxic Effects of DPSA on L1210 Cells

Concentration (mM)ROS Production (fold increase)Cell Viability After 48h (%)Cell Viability After 72h (%)
2.534034
Control1100100

Antibacterial Activity

DPSA has also been evaluated for its antibacterial properties. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve inhibition of dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis .

Table 2: Antibacterial Efficacy of DPSA

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureusX
Escherichia coliY

Note: Specific MIC values need to be filled based on experimental data.

The mechanism by which DPSA exerts its biological effects appears multifaceted:

  • Inhibition of Folate Biosynthesis : As a sulfonamide derivative, DPSA competes with para-aminobenzoic acid (PABA), thereby obstructing folate synthesis essential for bacterial growth .
  • Induction of Apoptosis : The increase in ROS levels suggests that DPSA may induce apoptosis in cancer cells through oxidative stress pathways .
  • Cell Membrane Interaction : Studies indicate that DPSA can penetrate biological membranes effectively, allowing it to reach intracellular targets .

Case Studies

Several case studies have highlighted the practical applications and implications of using DPSA in therapeutic contexts:

  • Cancer Treatment : A case study involving the treatment of leukemia cells with DPSA showed promising results in reducing cell viability while sparking interest in further research for potential cancer therapies.
  • Antibacterial Applications : Another study focused on the effectiveness of DPSA against antibiotic-resistant bacterial strains, showcasing its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of dimethyl phenylsulfonylamidophosphate to minimize impurities?

  • Methodological Answer : To improve purity, use controlled reaction conditions (e.g., inert atmosphere, precise stoichiometric ratios) and monitor intermediates via thin-layer chromatography (TLC) or HPLC . Post-synthesis purification techniques like recrystallization or column chromatography are critical. Ensure solvents are rigorously dried to avoid hydrolysis byproducts . Safety protocols, including gloveboxes and fume hoods, are essential due to the compound’s potential toxicity .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use <sup>31</sup>P NMR to confirm the phosphate group’s environment and <sup>1</sup>H/<sup>13</sup>C NMR for structural elucidation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides accurate molecular weight verification.
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., P=O, S=O stretches) to confirm synthesis .
  • Elemental Analysis : Validate elemental composition (C, H, N, S, P) .

Q. What safety protocols are mandatory when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during high-risk steps (e.g., distillation) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Segregate waste and use certified vendors for hazardous material disposal .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound is used as a phosphorylating agent versus other organophosphates?

  • Methodological Answer : Mechanistic studies require kinetic analysis (e.g., stopped-flow spectroscopy) and isotopic labeling (e.g., <sup>18</sup>O) to track phosphate transfer pathways . Compare activation energies using computational methods (DFT calculations) to elucidate steric/electronic effects of the phenylsulfonyl group . Contrast with dimethyl sulfate (a methylating agent) to highlight differences in nucleophilic substitution pathways .

Q. What environmental impacts arise from this compound degradation?

  • Methodological Answer : Conduct hydrolysis studies under varying pH/temperature to identify degradation products (e.g., phenylsulfonamide, phosphoric acid). Use LC-MS/MS to detect trace metabolites. Ecotoxicity assays (e.g., Daphnia magna survival tests) evaluate environmental risks . Stability in aqueous systems correlates with persistence; half-life data should inform disposal guidelines .

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

  • Methodological Answer : Use molecular docking software (e.g., AutoDock) to simulate interactions with enzymes or substrates. DFT calculations (e.g., Gaussian) predict transition states and regioselectivity. Validate models with experimental kinetic data .

Q. Data Contradictions and Resolution

Q. Why do conflicting reports exist about this compound’s stability under acidic conditions?

  • Methodological Answer : Discrepancies may stem from solvent polarity or trace moisture. Replicate studies using rigorously dried solvents (e.g., molecular sieves) and monitor via <sup>31</sup>P NMR. Compare degradation rates in buffered vs. non-buffered systems .

Q. Key Research Gaps

  • Mechanistic Uncertainties : The role of sulfur-containing intermediates in phosphate transfer remains poorly understood .
  • Ecotoxicity Data : Long-term environmental impacts require further field studies .

Properties

Molecular Formula

C8H12NO5PS

Molecular Weight

265.23 g/mol

IUPAC Name

N-dimethoxyphosphorylbenzenesulfonamide

InChI

InChI=1S/C8H12NO5PS/c1-13-15(10,14-2)9-16(11,12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,9,10)

InChI Key

WIBBFOBNDQNRMY-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(NS(=O)(=O)C1=CC=CC=C1)OC

solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.